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molecular formula C9H18O2 B8627771 2-(2,2-Dimethyloxan-4-yl)ethan-1-ol

2-(2,2-Dimethyloxan-4-yl)ethan-1-ol

Cat. No. B8627771
M. Wt: 158.24 g/mol
InChI Key: FXLLSPORYNKBOX-UHFFFAOYSA-N
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Patent
US07977344B2

Procedure details

A stirred suspension of sodium borohydride (0.620 g, 16.39 mmol) in dry ethanol (20 ml) was cooled to 0° C. (ice bath) under nitrogen and a solution of (2,2-dimethyltetrahydro-2H-pyran-4-yl)acetaldehyde (2.56 g, 16.39 mmol) in ethanol (20 ml) was added dropwise over a period of 20 mins. The mixture was then stirred in the cold for a further 1 hour then allowed to warm to ambient and stirred for 72 hours. The solvent was removed by evaporation and the residual oil was poured into ice and extracted with DCM (3×30 ml). Combined the organic extracts and dried by passing through a hydrophobic frit and evaporated in vacuo to give a colourless oil which contained the title compound.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]1([CH3:13])[CH2:9][CH:8]([CH2:10][CH:11]=[O:12])[CH2:7][CH2:6][O:5]1>C(O)C>[CH3:3][C:4]1([CH3:13])[CH2:9][CH:8]([CH2:10][CH2:11][OH:12])[CH2:7][CH2:6][O:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.62 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.56 g
Type
reactant
Smiles
CC1(OCCC(C1)CC=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred in the cold for a further 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient and
STIRRING
Type
STIRRING
Details
stirred for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
the residual oil was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×30 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colourless oil which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OCCC(C1)CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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